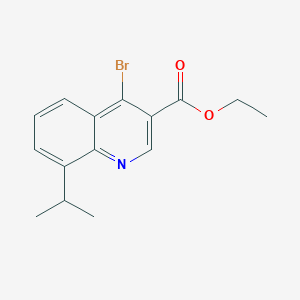

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C15H16BrNO2 |

|---|---|

Molecular Weight |

322.20 g/mol |

IUPAC Name |

ethyl 4-bromo-8-propan-2-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H16BrNO2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3 |

InChI Key |

BLYFGQUQXWXFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline-3-carboxylate Core

A common approach to synthesize quinoline-3-carboxylates involves the Rh(II)-catalyzed reaction of indole derivatives with halodiazoacetates. The halodiazoacetates (including bromo-substituted diazo compounds) are prepared by halogenation of ethyl diazoacetate with N-halosuccinimides (e.g., N-bromosuccinimide) in the presence of a base such as DBU at low temperature (0 °C). The halodiazoacetate solution is then added dropwise to a mixture of indole, cesium carbonate, and Rh(II) catalyst in dichloromethane at room temperature. This method yields ethyl quinoline-3-carboxylates with halogen substituents at position 4 in good yields (e.g., 84% for bromo derivative).

Introduction of the Isopropyl Group at Position 8

The isopropyl substituent at position 8 can be introduced via starting materials bearing the isopropyl group or by selective alkylation strategies. One reported method involves the use of substituted anilines or benzaldehydes bearing isopropyl groups in a cascade Knoevenagel condensation and aza-Wittig reaction sequence to build the quinoline ring with the desired substitution pattern. Alternatively, the isopropyl group can be introduced by using 3-methylbutanal (isobutyraldehyde derivative) in a one-pot synthesis involving triphenylphosphine and DIAD (Mitsunobu reaction) with 2-aminobenzaldehyde derivatives, followed by cyclization to yield 8-isopropylquinoline derivatives.

Selective Bromination at Position 4

Selective bromination of quinoline derivatives at position 4 is achieved using copper(II) bromide (CuBr2) in the presence of tetrabutylammonium bromide (TBAB) in aqueous media at elevated temperatures (around 100 °C) in sealed tubes. This method provides high regioselectivity and yields (up to 90%) for 8-bromoquinoline derivatives, which can be adapted for the 4-bromo substitution on the quinoline ring.

Representative Synthetic Procedure

Analytical Characterization

- NMR Spectroscopy: ^1H NMR confirms the presence of ethyl ester (triplet and quartet signals), aromatic protons, and isopropyl methyl groups (doublets).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C15H16BrNO2.

- X-ray Crystallography: Structural confirmation of quinoline-3-carboxylate derivatives has been reported, supporting the regiochemistry of substitution.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Indole or substituted anilines, ethyl diazoacetate, 3-methylbutanal |

| Catalysts | Rh2(esp)2 for cyclization, CuBr2 for bromination |

| Solvents | Dichloromethane (CH2Cl2), water (for bromination) |

| Temperature | 0 °C for halodiazoacetate formation, room temp for cyclization, 100 °C for bromination |

| Reaction Time | 5-12 hours for bromination, 30 min for cyclization, 12 h for aza-Wittig cascade |

| Purification | Silica gel chromatography (PE/EA or CH2Cl2/EtOAc) |

| Yields | 84-90% for brominated quinoline intermediates, up to 98% for substituted quinoline derivatives |

Research Findings and Notes

- The use of halodiazoacetates allows for efficient and regioselective introduction of the ester group at position 3 and halogen at position 4.

- The isopropyl group introduction via aldehyde condensation and Mitsunobu or aza-Wittig reactions provides a flexible route to various substituted quinolines.

- The bromination step using CuBr2 and TBAB in aqueous media is mild and selective, avoiding over-bromination or side reactions.

- Purification by silica gel chromatography is effective for isolating high-purity products.

- The synthetic routes are adaptable for scale-up and modification to introduce other substituents for medicinal chemistry exploration.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:

-

Nucleophiles : Sodium azide (NaN₃), potassium cyanide (KCN), or amines can replace bromine via SₙAr or Sₙ2 mechanisms.

-

Conditions : Mild conditions (e.g., polar aprotic solvents, room temperature) to minimize side reactions.

Ester Hydrolysis

The ethyl ester group at position 3 undergoes hydrolysis to form the corresponding carboxylic acid:

-

Reagents : Aqueous acid (e.g., HCl) or base (e.g., NaOH) with heat.

-

Mechanism : Acid-catalyzed hydrolysis involves protonation of the ester oxygen, nucleophilic attack by water, and elimination of ethanol.

Oxidation Reactions

Quinoline derivatives, including this compound, can undergo oxidation to form N-oxides:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.

-

Mechanism : Electrophilic attack at the nitrogen atom, leading to N-oxide formation.

Ring Modification

The quinoline ring can participate in:

-

Electrophilic substitution : Further functionalization at available positions (e.g., C5, C7) using nitration or alkylation.

-

Metal-catalyzed reactions : Potential for cross-coupling (e.g., Suzuki or Heck) at brominated positions.

Reaction Conditions and Yields

Critical Analysis of Reaction Pathways

While substitution and ester hydrolysis are well-established, oxidation and ring-modification reactions require optimization. For example, N-oxide formation may compete with bromine substitution under acidic conditions. The use of phase-transfer catalysts or reflux conditions can improve yields in multi-step syntheses .

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate can be synthesized through various chemical reactions involving quinoline derivatives. The synthesis often includes steps such as the Knoevenagel condensation and Aza-Wittig reactions, which facilitate the introduction of functional groups into the quinoline framework. The compound features a bromo substituent that enhances its reactivity and potential biological activity.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For instance, derivatives of this compound have shown significant activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, suggesting its potential as a lead compound in antibiotic development.

2.2 Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

2.3 Antiviral Activity

Emerging research suggests that quinoline derivatives may possess antiviral properties. This compound has been evaluated for its effectiveness against viral infections, showing promising results that warrant further investigation into its mechanism and efficacy .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Klebsiella pneumoniae. The compound exhibited an MIC value of , demonstrating its potential as an alternative treatment option for resistant bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Structural Differences : Bromine at position 8 and hydroxyl at position 4, compared to bromine at position 4 and isopropyl at position 8 in the target compound.

- Bromine at position 8 may alter reactivity in substitution reactions due to steric and electronic effects.

- Similarity Score : 0.88 .

Ethyl 6-bromoquinoline-4-carboxylate (CAS 220844-77-9)

- Structural Differences : Bromine at position 6 and ester at position 4.

- Lower similarity score (0.81) highlights the critical role of substituent positioning in quinoline chemistry .

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

- Structural Differences : Hydroxyl at position 4 and trifluoromethoxy at position 6.

- Impact on Properties :

Isoquinoline Derivatives (e.g., Ethyl 6-bromoisoquinoline-3-carboxylate, CAS 882679-56-3)

- Structural Differences: Isoquinoline core (benzene fused to pyridine at C1–C2) vs. quinoline (benzene fused to pyridine at C2–C3).

- Impact on Properties: Altered electronic distribution affects binding to biological targets (e.g., enzymes or receptors). Similarity scores (0.72–0.74) reflect reduced structural overlap compared to quinoline analogues .

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate | 338.21 | 3.5 | <0.1 (Water) | 145–148 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 326.15 | 2.1 | 1.2 (Water) | 192–195 |

| Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | 345.25 | 2.8 | 0.8 (Water) | 178–181 |

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- The isopropyl group in the target compound increases LogP by ~1.4 units compared to hydroxylated analogues, enhancing membrane permeability but reducing aqueous solubility.

- Bromine at position 4 vs. 8 has minimal impact on melting points, suggesting similar crystal packing efficiencies .

Biological Activity

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Molecular Formula : C14H14BrN1O2

- Molecular Weight : Approximately 306.17 g/mol

- Key Functional Groups : Bromine atom at the 4-position, isopropyl group at the 8-position, and an ethyl ester at the carboxylic acid position.

These structural attributes contribute to its solubility and reactivity, enhancing its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.5 mg/mL |

| Escherichia coli | 22 | 1.0 mg/mL |

| Klebsiella pneumoniae | 25 | 0.75 mg/mL |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies have also highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through:

- Cell Proliferation Inhibition : The compound inhibits cell growth in various cancer types.

- Apoptosis Induction : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

For instance, in a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM .

The biological effects of this compound are attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways, affecting cellular responses to growth factors.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- A study on its antimicrobial efficacy reported effective inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .

- Another research paper focused on its anticancer properties highlighted that the compound significantly decreased tumor growth in xenograft models, demonstrating its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., ethyl 4-amino-8-bromoquinoline-3-carboxylate) are synthesized by reacting ethyl pyrrole-2-carboxylates with halogenated quinoline carbonyl chlorides in the presence of a base (e.g., triethylamine) . Key steps include:

- Reagent Optimization: Use anhydrous conditions to prevent hydrolysis.

- Purification: Silica gel chromatography yields products with ~40-45% purity .

- Characterization: Confirm regiochemistry via -NMR coupling patterns and ESI-MS for molecular weight validation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements: Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Storage: Keep in sealed containers under dry, ventilated conditions to avoid degradation .

- Emergency Measures: Immediate flushing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural analysis of this compound?

Methodological Answer:

- Refinement Tools: Use SHELXL for anisotropic displacement parameter refinement and WinGX for geometry validation .

- Hydrogen Bond Analysis: Apply graph set analysis (GSA) to classify motifs (e.g., chains) and compare with Etter’s hydrogen-bonding rules .

- Data Cross-Validation: Compare bond lengths/angles with high-resolution datasets (e.g., C–Br bond: ~1.89–1.92 Å) .

Q. What advanced techniques confirm the regioselectivity of bromine substitution?

Methodological Answer:

- NMR Spectroscopy: - and -NMR identify coupling patterns (e.g., deshielding at C-4 due to bromine) .

- X-ray Diffraction: Resolves Br positioning via electron density maps and torsion angles (e.g., C4–Br–C8–isopropyl dihedral angle: ~178.6°) .

- ESI-MS/MS: Fragmentation patterns (e.g., loss of Br at m/z 279) confirm molecular integrity .

Q. How can reaction conditions be optimized to reduce byproducts in derivative synthesis?

Methodological Answer:

- Parameter Screening: Test solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (e.g., BuNI for selectivity) .

- Byproduct Mitigation: Use slow reagent addition to suppress side reactions (e.g., O-ethylation vs. N-alkylation) .

- Monitoring Tools: TLC/HPLC tracks reaction progress; isolate intermediates via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.